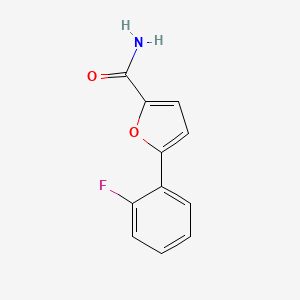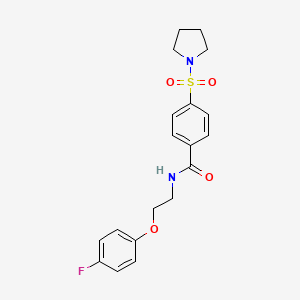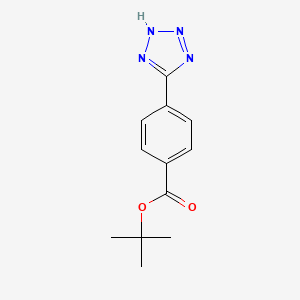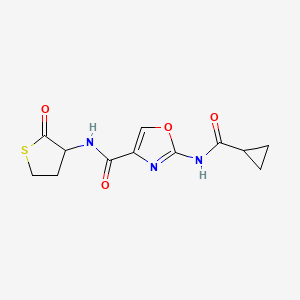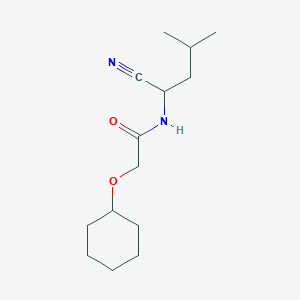
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide, also known as CB-13, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as designer drugs and is often sold illicitly as a research chemical. In
Mecanismo De Acción
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2. These receptors are located in the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide activates these receptors, leading to the release of neurotransmitters and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anticancer activity. Additionally, N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide is its high potency and selectivity for the cannabinoid receptors, which allows for the study of specific signaling pathways and physiological processes. However, the use of N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide in lab experiments is limited by its potential toxicity and the lack of long-term safety data. Additionally, N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids in the body.
Direcciones Futuras
Future research on N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide should focus on its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide in humans. Furthermore, the development of novel synthetic cannabinoids with improved selectivity and efficacy may lead to the discovery of new therapeutic targets and treatment options.
Métodos De Síntesis
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide is synthesized by reacting 1-cyano-3-methylbutylamine with 2-(cyclohexyloxy)acetyl chloride in the presence of a base. The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been investigated for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. Studies have shown that N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide exhibits analgesic effects by activating the cannabinoid receptors in the central nervous system. Additionally, N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Furthermore, N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-cyclohexyloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)8-12(9-15)16-14(17)10-18-13-6-4-3-5-7-13/h11-13H,3-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSZAAVGWFJMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)COC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(cyclohexyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

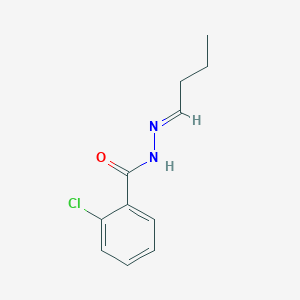
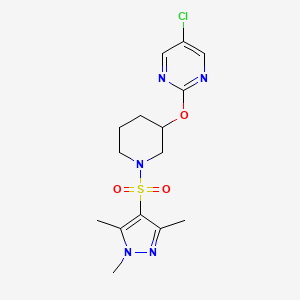
![2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432123.png)
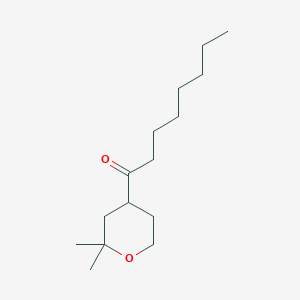

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2432129.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2432131.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2432132.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2432133.png)
![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)
